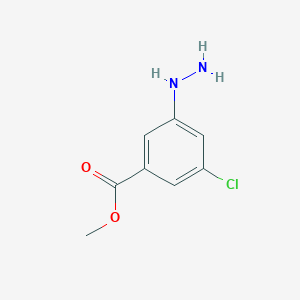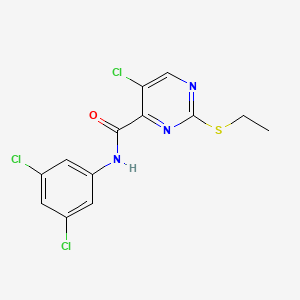![molecular formula C13H20NNaO5 B12215477 [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B12215477.png)
[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate is a complex organic compound with a unique structure that includes an oxazolidinone ring, a hydroxy group, and a substituted acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate typically involves multiple steps. One common method includes the reaction of a suitable oxazolidinone precursor with an appropriate acylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the acetate group can produce a variety of substituted oxazolidinones .
Scientific Research Applications
[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate involves its interaction with specific molecular targets. The hydroxy and oxazolidinone groups can form hydrogen bonds with target proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol, 7-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-1,7-dimethyl-: This compound shares a similar hydroxy and methylpentene structure but differs in its bicyclic framework.
2’-Hydroxymethylophiopogonone A: This compound has a similar hydroxy and methyl structure but includes a chromenone framework.
Uniqueness
The uniqueness of [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate lies in its oxazolidinone ring combined with the hydroxy and substituted acetate groups. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H20NNaO5 |
|---|---|
Molecular Weight |
293.29 g/mol |
IUPAC Name |
sodium;2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C13H21NO5.Na/c1-9(2)6-5-7-12(3)13(4,18)14(8-10(15)16)11(17)19-12;/h6,18H,5,7-8H2,1-4H3,(H,15,16);/q;+1/p-1 |
InChI Key |
BKGUUWXFLHKRBI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-fluoro-4-(propan-2-yloxy)phenyl]carbonyl}-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12215405.png)
![1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide](/img/structure/B12215423.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215431.png)
![Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy-](/img/structure/B12215441.png)
![3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12215446.png)
![(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide](/img/structure/B12215452.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12215453.png)
![5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12215461.png)
![4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12215463.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215465.png)


![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12215475.png)

